molecular formula C21H19ClN2O3 B3476965 Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate

Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate

Cat. No.: B3476965
M. Wt: 382.8 g/mol
InChI Key: ZRKBCODBLMVJQQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate typically involves multiple steps. One common method starts with the acylation of acetanilide using acetyl chloride and aluminum chloride under Friedel-Crafts conditions to obtain 4-acetylacetanilide . This intermediate is then subjected to further reactions, including chlorination and esterification, to introduce the chloro and ethyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-4-27-21(26)17-11-23-19-12(2)18(22)10-9-16(19)20(17)24-15-7-5-14(6-8-15)13(3)25/h5-11H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKBCODBLMVJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate
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Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate
Reactant of Route 3
Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate
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Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate
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Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate
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Ethyl 4-(4-acetylanilino)-7-chloro-8-methylquinoline-3-carboxylate

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